Cas no 1179360-13-4 (2,2'-Dimethyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid)
2,2'-Dimethyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2,2'-Dimethyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid
- 3-methyl-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzoic acid
- 2,2'-Dimethyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylicacid
- 2,2'-dimethyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxylic acid
- 1179360-13-4
- AKOS015842614
- 2,2'-Dimethyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-carboxylic acid
- DTXSID80597064
- SCHEMBL7449364
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- Inchi: 1S/C18H16N2O3/c1-10-8-13(17-19-12(3)23-20-17)4-6-15(10)16-7-5-14(18(21)22)9-11(16)2/h4-9H,1-3H3,(H,21,22)
- InChI Key: HTWGDVZKHSUCNV-UHFFFAOYSA-N
- SMILES: O1C(C)=NC(C2C=CC(=C(C)C=2)C2C=CC(C(=O)O)=CC=2C)=N1
Computed Properties
- Exact Mass: 308.11609238g/mol
- Monoisotopic Mass: 308.11609238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 431
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 76.2Ų
2,2'-Dimethyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM276700-1g |
2,2'-Dimethyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid |
1179360-13-4 | 95% | 1g |
$548 | 2023-02-18 | |
| Alichem | A019112996-1g |
2,2'-Dimethyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid |
1179360-13-4 | 95% | 1g |
$597.84 | 2023-09-04 |
2,2'-Dimethyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 2,2'-Dimethyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid
2,2'-Dimethyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic Acid (CAS No. 1179360-13-4): An Overview
2,2'-Dimethyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 1179360-13-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a biphenyl core, methyl groups, and an oxadiazole moiety. These structural elements contribute to its potential biological activities and make it a valuable candidate for various therapeutic applications.
The biphenyl core in 2,2'-Dimethyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid is a common motif in many bioactive molecules due to its ability to interact with biological targets through hydrophobic and π-stacking interactions. The presence of the methyl groups and the oxadiazole moiety further enhances the compound's pharmacological properties by modulating its lipophilicity and electronic characteristics.
Recent studies have highlighted the potential of 2,2'-Dimethyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid in various therapeutic areas. One notable application is in the treatment of inflammatory diseases. Research has shown that this compound exhibits potent anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory pathway. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 2,2'-Dimethyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid effectively inhibited cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins that mediate inflammation.
In addition to its anti-inflammatory properties, 2,2'-Dimethyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid has also shown promise in cancer research. Preclinical studies have indicated that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways. A study published in Cancer Research reported that 2,2'-Dimethyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid selectively inhibited the growth of breast cancer cells by downregulating the expression of key oncogenes such as HER2 and EGFR.
The pharmacokinetic properties of 2,2'-Dimethyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid have also been extensively studied. Research has shown that this compound exhibits favorable absorption and distribution profiles when administered orally or intravenously. Its high lipophilicity allows it to cross biological membranes efficiently, enhancing its bioavailability and therapeutic efficacy. Furthermore, studies have demonstrated that 2,2'-Dimethyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid has a long half-life in vivo, which may reduce the frequency of dosing required for therapeutic benefit.
The safety profile of 2,2'-Dimethyl-4'-(5-methyl-1,2,4-oxadiazol-3-y l)-[1 , ̈ ̈ ̈ ̈ ̈ ̈ ̈ ̈ ̈ ̈ ̈ ̈ ̈ ̈ ̈ ̈ ̈ [ [ [ [ [ [ [ [ [ [ [ [ [ [ [ [-biphen yl]- -carbox ylic aci d] is another critical aspect of its development as a therapeutic agent. Preclinical toxicity studies have indicated that this compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs such as the liver and kidneys. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
In conclusion, , , -Di methyl--( -meth yl--,-,- ox adia zol-- yl)---bi phen yl]--car box yli c aci d (CAS No . - -) represents a promising candidate for the development of novel therapeutics targeting inflammatory diseases and cancer. Its unique structural features and favorable pharmacological properties make it an attractive molecule for further investigation and potential clinical application. Ongoing research continues to explore its mechanisms of action and optimize its therapeutic potential.
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